Cas no 331-43-1 (4-(4-Fluoro-3-methyl-phenyl)-butyric Acid)

4-(4-Fluoro-3-methyl-phenyl)-butyric Acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Fluoro-3-methylphenyl)butanoic acid
- 4-(4-Fluoro-3-methyl-phenyl)-butyric acid
- Benzenebutanoic acid, 4-fluoro-3-methyl-
- 4-(4-Fluor-3-methyl-phenyl)-buttersaeure
- AC1O6AM4
- ANW-63518
- CTK4H0010
- SureCN7478503
- SY237454
- 4-(4-fluoro-3 -methylphenyl)butanoic acid
- MFCD07790543
- DTXSID70424658
- CS-0451166
- AS-40407
- 4-(4-fluoro-3-methylphenyl)butanoicacid
- 4-(4-Fluoro-3-methyl-phenyl)butyric acid
- 331-43-1
- AKOS000302632
- SCHEMBL7478503
- 4-(4-Fluoro-3-methyl-phenyl)-butyric Acid
-
- MDL: MFCD07790543
- Inchi: InChI=1S/C11H13FO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14)
- InChI Key: FULMKQGHCXYECN-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1F)CCCC(=O)O
Computed Properties
- Exact Mass: 196.09000
- Monoisotopic Mass: 196.08995782g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.30000
- LogP: 2.54140
4-(4-Fluoro-3-methyl-phenyl)-butyric Acid Security Information
- HazardClass:IRRITANT
4-(4-Fluoro-3-methyl-phenyl)-butyric Acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(4-Fluoro-3-methyl-phenyl)-butyric Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC907547-1g |
4-(4-Fluoro-3-methylphenyl)butanoic acid |
331-43-1 | 95% | 1g |
£115.00 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034076-500mg |
4-(4-Fluoro-3-methyl-phenyl)-butyric acid |
331-43-1 | 500mg |
827.0CNY | 2021-07-13 | ||
TRC | F402695-5mg |
4-(4-Fluoro-3-methyl-phenyl)-butyric Acid |
331-43-1 | 5mg |
$ 65.00 | 2022-06-05 | ||
Fluorochem | 226144-5g |
4-(4-Fluoro-3-methylphenyl)butanoic acid |
331-43-1 | 95% | 5g |
£152.00 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034076-1g |
4-(4-Fluoro-3-methyl-phenyl)-butyric acid |
331-43-1 | 1g |
1266CNY | 2021-05-07 | ||
Fluorochem | 226144-25g |
4-(4-Fluoro-3-methylphenyl)butanoic acid |
331-43-1 | 95% | 25g |
£456.00 | 2022-02-28 | |
1PlusChem | 1P00C942-250mg |
4-(4-FLUORO-3-METHYL-PHENYL)-BUTYRIC ACID |
331-43-1 | 95% | 250mg |
$90.00 | 2025-02-26 | |
1PlusChem | 1P00C942-1g |
4-(4-FLUORO-3-METHYL-PHENYL)-BUTYRIC ACID |
331-43-1 | 95% | 1g |
$177.00 | 2025-02-26 | |
eNovation Chemicals LLC | Y1257432-1g |
4-(4-FLUORO-3-METHYL-PHENYL)-BUTYRIC ACID |
331-43-1 | 98% | 1g |
$695 | 2024-06-06 | |
eNovation Chemicals LLC | Y1257432-250mg |
4-(4-FLUORO-3-METHYL-PHENYL)-BUTYRIC ACID |
331-43-1 | 98% | 250mg |
$385 | 2024-06-06 |
4-(4-Fluoro-3-methyl-phenyl)-butyric Acid Related Literature
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1. 262. The crystal structure of s-bisnitroaminoethane (ethylene dinitroamine)F. J. Llewellyn,F. E. Whitmore J. Chem. Soc. 1948 1316
Additional information on 4-(4-Fluoro-3-methyl-phenyl)-butyric Acid
Comprehensive Overview of 4-(4-Fluoro-3-methyl-phenyl)-butyric Acid (CAS No. 331-43-1): Properties, Applications, and Industry Insights
4-(4-Fluoro-3-methyl-phenyl)-butyric Acid (CAS No. 331-43-1) is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its fluoro-substituted phenyl ring and butyric acid side chain, serves as a versatile intermediate in organic synthesis. Its molecular structure (C11H13FO2) combines lipophilicity from the methyl-fluorophenyl group with the reactivity of a carboxyl function, making it valuable for designing bioactive molecules.
Recent studies highlight the role of 4-(4-Fluoro-3-methyl-phenyl)-butyric Acid in developing non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators. Researchers leverage its fluorine atom to enhance binding affinity to target proteins, a strategy aligned with the growing demand for precision medicine. The compound’s logP value (~2.8) and hydrogen-bonding capacity also make it relevant in drug delivery optimization, a hot topic in bioavailability enhancement discussions.
In agrochemicals, this acid derivative is explored for synthesizing herbicides and plant growth regulators. The fluoro-methyl substitution improves stability against enzymatic degradation, addressing sustainability challenges in crop protection. Notably, its potential in green chemistry applications aligns with the industry’s shift toward eco-friendly synthesis methods, frequently searched in AI-driven material discovery platforms.
The synthesis of CAS 331-43-1 typically involves Friedel-Crafts acylation of fluorotoluene derivatives, followed by side-chain elongation. Advanced purification techniques like preparative HPLC ensure >98% purity, critical for high-throughput screening in drug discovery. Analytical data (e.g., NMR and HRMS spectra) are extensively documented to support quality control, a key concern for contract research organizations (CROs).
Market trends indicate rising demand for fluorinated building blocks, driven by their prevalence in FDA-approved drugs. As a patented intermediate in several therapeutic candidates, 4-(4-Fluoro-3-methyl-phenyl)-butyric Acid exemplifies the intersection of medicinal chemistry and industrial scalability. Its storage stability (-20°C under inert gas) and compatibility with flow chemistry systems further enhance its appeal for modern labs.
Environmental and regulatory profiles of this compound are rigorously evaluated. While not classified as hazardous, its biodegradability and ecotoxicity data are often queried in REACH compliance databases. This reflects broader industry emphasis on ESG (Environmental, Social, Governance) metrics, a trending search term among pharmaceutical sustainability professionals.
Future research may explore its utility in proteolysis-targeting chimeras (PROTACs) or covalent inhibitors, areas gaining traction in oncology research. The compound’s structure-activity relationship (SAR) potential positions it as a candidate for AI-based molecular docking studies, addressing frequent queries about computational drug design tools.
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